2-Hydroxyethyl acetate
Overview
Description
2-Hydroxyethyl acetate, also known as 2-acetoxyethanol or ethylene glycol monoacetate, is a colorless liquid with the molecular formula C4H8O3 and a molecular weight of 104.1 g/mol . It is known for its almost odorless nature and its solubility in water, alcohol, ether, benzene, and toluene . This compound is commonly used as a solvent for nitrocellulose, cellulose acetate, and camphor .
Mechanism of Action
Target of Action
2-Hydroxyethyl acetate, also known as 2-Acetoxyethanol or Ethylene glycol monoacetate , is a chemical compound used in various applications.
Biochemical Pathways
It’s worth noting that compounds similar to this compound, such as hydroxyethyl starch, have been shown to have effects on certain biochemical pathways . For instance, Hydroxyethyl Starch is known to affect the reductive acetyl-CoA pathway or the Wood‒Ljungdahl pathway , which is involved in CO2 fixation .
Result of Action
One study has shown that a carboxylesterase enzyme named ea est2, derived from a bacterium, showed degradation activity towards bis (2-hydroxyethyl) terephthalate (bhet), a polyethylene terephthalate degradation intermediate .
Biochemical Analysis
Biochemical Properties
It is known that it can be converted to acetyl coenzyme A (acetyl-CoA) in the presence of certain enzymes . This conversion is crucial as acetyl-CoA is a key molecule in metabolism, participating in many biochemical reactions .
Cellular Effects
Given its potential conversion to acetyl-CoA, it may influence cell function by participating in various metabolic pathways . These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-Hydroxyethyl acetate primarily involves its conversion to acetyl-CoA, a central molecule in many biochemical pathways . This process could involve binding interactions with enzymes, potential enzyme activation or inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Metabolic Pathways
This compound may be involved in metabolic pathways through its conversion to acetyl-CoA . Acetyl-CoA is a central molecule in the citric acid cycle, a crucial metabolic pathway that provides energy to the cell .
Subcellular Localization
Given its potential conversion to acetyl-CoA, it may be localized in the mitochondria, where the citric acid cycle occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl acetate can be synthesized through the esterification of ethylene glycol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified by distillation, often using potassium carbonate to dry the ester before distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acetic acid and other oxidation products, depending on the oxidizing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Ethylene glycol and acetic acid.
Oxidation: Acetic acid and other oxidation products.
Substitution: Various substituted ethylene glycol derivatives.
Scientific Research Applications
2-Hydroxyethyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a solvent for biological samples.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, adhesives, and plasticizers due to its solvent properties.
Comparison with Similar Compounds
- Ethylene glycol monoacetate
- 2-Acetoxyethanol
- Ethylene glycol diacetate
Comparison: 2-Hydroxyethyl acetate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of substances. Compared to ethylene glycol monoacetate, it has a higher boiling point and better solubility in organic solvents . Its versatility in various chemical reactions and applications sets it apart from similar compounds.
Properties
IUPAC Name |
2-hydroxyethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-4(6)7-3-2-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDLWJWIAHWIKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20369 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
27613-77-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-acetyl-ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27613-77-0 | |
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DSSTOX Substance ID |
DTXSID10862156 | |
Record name | 1,2-Ethanediol, 1-acetate | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Almost odorless clear colorless liquid. (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20369 | |
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Boiling Point |
358 to 360 °F at 760 mmHg (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20369 | |
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Flash Point |
215 °F (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Density |
1.106 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Vapor Density |
3.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Vapor Pressure |
9 mmHg at 73 °F ; 12.9 mmHg at 118 °F; 20.5 mmHg at 147 °F (NTP, 1992) | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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CAS No. |
542-59-6, 51901-33-8, 65071-98-9 | |
Record name | ETHYLENE GLYCOL, MONOACETATE | |
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Record name | Glycol monoacetate | |
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Record name | Ethylene glycol monoacetate | |
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Record name | 1,2-Ethanediol, acetate | |
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Record name | Acetylated polyoxyethylene (10) lanolin alcohol | |
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Record name | 2-Hydroxyethyl acetate | |
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Record name | 1,2-Ethanediol, 1-acetate | |
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Record name | 1,2-Ethanediol, 1-acetate | |
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Record name | 2-hydroxyethyl acetate | |
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Record name | 1,2-Ethanediol, acetate | |
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Record name | ETHYLENE GLYCOL MONOACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hydroxyethyl acetate as a reaction product?
A1: this compound is identified as a significant product in the atmospheric degradation of 2-isopropoxyethanol when reacting with OH radicals. [] This reaction, occurring in the presence of NO, yields this compound with a molar formation yield of 0.44 ± 0.05. [] This finding is important for understanding the fate of 2-isopropoxyethanol in the atmosphere and its potential environmental impact.
Q2: Are there other reactions where this compound is a product?
A2: While the provided abstracts don't detail other reactions where this compound is a product, they highlight its formation from specific ethers and glycol ethers. [] Further research may explore other potential formation pathways, perhaps from different starting materials or under different reaction conditions.
Q3: Can you elaborate on the use of this compound in transdermal drug delivery systems?
A3: While one abstract mentions the use of this compound in clonazepam patches for percutaneous absorption, [] it doesn't provide specific details about its role. It's likely that this compound acts as a solvent or penetration enhancer in this context, facilitating the delivery of the drug through the skin.
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